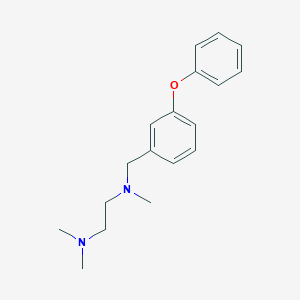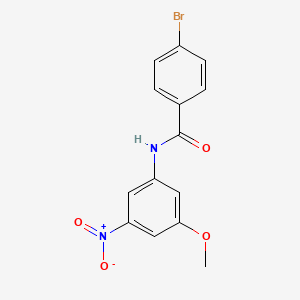
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine, also known as TAME, is a chemical compound that has been extensively studied for its potential use in scientific research. TAME is a diamine derivative that has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to a number of interesting biochemical and physiological effects.
作用机制
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine is primarily related to its ability to inhibit acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that is involved in a number of important physiological processes. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission and potentially beneficial effects on cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to enhanced cholinergic neurotransmission, which has been shown to have a number of interesting effects on cognitive function. In addition, this compound has also been shown to have potential anti-inflammatory effects, which may be related to its ability to inhibit the enzyme cyclooxygenase-2.
实验室实验的优点和局限性
One of the main advantages of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine for lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in a number of different contexts. In addition, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are a number of interesting future directions for research involving N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine. One potential avenue of investigation is the development of new and more potent acetylcholinesterase inhibitors based on the structure of this compound. In addition, this compound may also have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's, and further research in this area could be fruitful. Finally, there may also be interesting applications of this compound in the development of new anti-inflammatory drugs, as its inhibition of cyclooxygenase-2 could be useful in this context.
合成方法
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine can be synthesized through a number of different methods, but one of the most common involves the reaction of 3-phenoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified through a number of different techniques, including recrystallization and column chromatography.
科学研究应用
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and biochemistry. One of the most interesting applications of this compound has been in the study of acetylcholinesterase, as it has been shown to be a potent inhibitor of this enzyme. This inhibition can lead to a number of interesting effects, including the enhancement of cholinergic neurotransmission and the potential treatment of diseases such as Alzheimer's.
属性
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19(2)12-13-20(3)15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPCMQMADBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)
![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)